
2-(5-Amino-3-isobutyl-1h-pyrazol-1-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Amino-3-isobutyl-1h-pyrazol-1-yl)ethan-1-ol is a chemical compound with the molecular formula C9H17N3O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-3-isobutyl-1h-pyrazol-1-yl)ethan-1-ol typically involves the reaction of 3-isobutyl-1H-pyrazole-5-amine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and a base, such as sodium hydride (NaH). The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. The product is then purified using techniques like crystallization or distillation to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Amino-3-isobutyl-1h-pyrazol-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(5-Amino-3-isobutyl-1h-pyrazol-1-yl)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(5-Amino-3-isobutyl-1h-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(5-Amino-3-methyl-1h-pyrazol-1-yl)ethan-1-ol
- 2-(5-Amino-3-ethyl-1h-pyrazol-1-yl)ethan-1-ol
- 2-(5-Amino-3-isopropyl-1h-pyrazol-1-yl)ethan-1-ol
Uniqueness
2-(5-Amino-3-isobutyl-1h-pyrazol-1-yl)ethan-1-ol is unique due to its isobutyl substituent, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and other applications .
Eigenschaften
Molekularformel |
C9H17N3O |
|---|---|
Molekulargewicht |
183.25 g/mol |
IUPAC-Name |
2-[5-amino-3-(2-methylpropyl)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C9H17N3O/c1-7(2)5-8-6-9(10)12(11-8)3-4-13/h6-7,13H,3-5,10H2,1-2H3 |
InChI-Schlüssel |
CRXYKBNXQULSLL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=NN(C(=C1)N)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


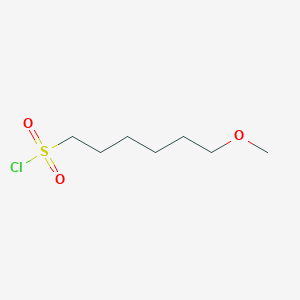
![(2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanedioicacid](/img/structure/B13523844.png)
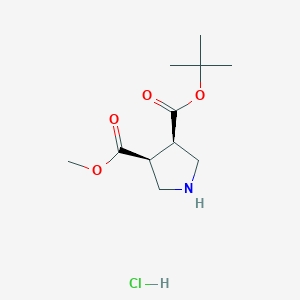
![1-Fluoro-3-azabicyclo[3.1.1]heptane](/img/structure/B13523868.png)
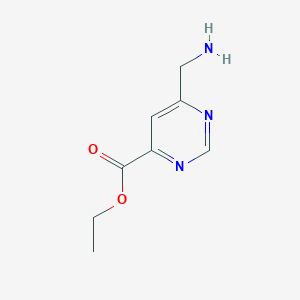
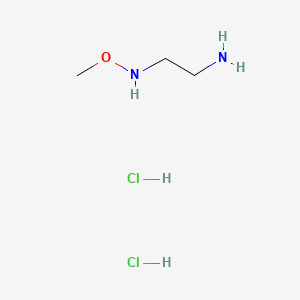
![tert-butyl (3'aR,6'aS)-3-oxo-hexahydro-1'H-spiro[cyclobutane-1,5'-cyclopenta[c]pyrrole]-2'-carboxylate](/img/structure/B13523893.png)
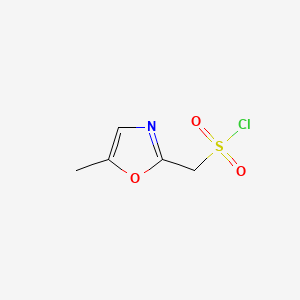
![Ethyl2-bromo-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B13523898.png)
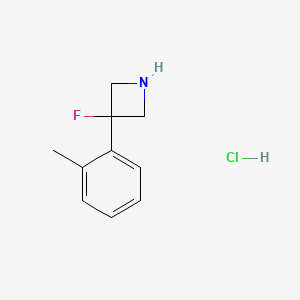

![3-methyl-1-[(4H-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-amine trihydrochloride](/img/structure/B13523919.png)
![1,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13523927.png)

